molecular formula C22H17BrN2O3S B11109454 O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-acetylphenyl)carbamothioate

O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-acetylphenyl)carbamothioate

Cat. No.: B11109454
M. Wt: 469.4 g/mol
InChI Key: YORSSVVHTZFAHO-UHFFFAOYSA-N
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Description

1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of acetylanilino, carbothioyl, and bromoanilino groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Acetylation: Introduction of the acetyl group to aniline derivatives.

    Thioylation: Incorporation of the carbothioyl group.

    Bromination: Addition of the bromine atom to the aniline ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, resulting in different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE can be compared with similar compounds such as:

Properties

Molecular Formula

C22H17BrN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

O-[3-[(3-bromophenyl)carbamoyl]phenyl] N-(4-acetylphenyl)carbamothioate

InChI

InChI=1S/C22H17BrN2O3S/c1-14(26)15-8-10-18(11-9-15)25-22(29)28-20-7-2-4-16(12-20)21(27)24-19-6-3-5-17(23)13-19/h2-13H,1H3,(H,24,27)(H,25,29)

InChI Key

YORSSVVHTZFAHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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